molecular formula C8H5Cl2FO B1433636 2-Chloro-5-fluorophenylacetyl chloride CAS No. 1175028-47-3

2-Chloro-5-fluorophenylacetyl chloride

Cat. No.: B1433636
CAS No.: 1175028-47-3
M. Wt: 207.03 g/mol
InChI Key: ZPJNESGHLYIALN-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenylacetyl chloride is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-fluorophenylacetyl chloride is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.

    Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

2-Chloro-5-fluorophenylacetyl chloride may cause an allergic skin reaction and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and keep away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorophenylacetyl chloride can be synthesized through the chlorination and fluorination of phenylacetyl chloride. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorophenylacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenylacetyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles, such as amines and alcohols, forming amides and esters, respectively. This reactivity is utilized in the synthesis of various bioactive compounds. The molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylacetyl chloride: Lacks the fluorine atom at the 5-position.

    5-Fluorophenylacetyl chloride: Lacks the chlorine atom at the 2-position.

    Phenylacetyl chloride: Lacks both chlorine and fluorine substitutions.

Uniqueness

2-Chloro-5-fluorophenylacetyl chloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence the compound’s reactivity and the properties of the molecules synthesized from it, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-chloro-5-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-7-2-1-6(11)3-5(7)4-8(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJNESGHLYIALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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